![molecular formula C25H20N4O4 B3002118 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-11-5](/img/structure/B3002118.png)
7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic compounds that have been studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds and their derivatives are discussed, which allows for an extrapolation of the potential properties and synthetic methods that could be applied to the compound .
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives typically involves the catalytic reduction of nitro-substituted precursors in the presence of alcohols or the interaction of aminobenzyl precursors with aldehydes and ketones . For instance, the reduction of 3-methyl-1-phenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one with zinc and acetic acid yields a related compound, 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline . This suggests that a similar approach could be used for the synthesis of this compound, starting from a suitable nitro-substituted precursor and applying a reductive cyclization strategy.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The structural characterization of these compounds is typically performed using mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) . These techniques provide information about the molecular weight, functional groups, and the environment of hydrogen atoms within the molecule, respectively. The presence of substituents such as methoxy and nitro groups would influence the electronic distribution and chemical shifts observed in these spectroscopic analyses.
Chemical Reactions Analysis
The chemical reactivity of pyrazoloquinoline derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups. For example, nitro groups are electron-withdrawing and can be involved in further chemical transformations, such as reduction to amino groups . The methoxy groups are electron-donating, which could affect the electrophilic aromatic substitution reactions of the quinoline ring. The specific reactivity of this compound would depend on the position and nature of these substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups typically increases the solubility in organic solvents, while nitro groups can contribute to the compound's acidity and potential for forming salts. The steric and electronic effects of the substituents also influence the compound's stability and reactivity. Although the specific properties of this compound are not provided in the papers, these general trends can be applied to predict its behavior.
科学的研究の応用
Synthesis and Structural Properties
- The compound 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is part of a broader class of pyrazoloquinoline derivatives. Nagarajan and Shah (1992) discuss the synthesis of similar pyrazolo[3,4-c]quinoline derivatives, emphasizing the unique aminoalkylation at N(3) as shown by C NMR, indicating potential structural variation and functional applications (Nagarajan & Shah, 1992).
- Coutts and El-Hawari (1977) describe the synthesis of related 1′,2′-dihydrospiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one derivatives, which could provide insights into the synthesis techniques and properties of similar compounds, including the this compound (Coutts & El-Hawari, 1977).
Chemical Reactions and Mechanisms
- Joshi et al. (2018) report on the unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines under specific reduction conditions, leading to 2-aryl quinolines. This study could provide valuable insights into the reaction mechanisms relevant to similar compounds like this compound (Joshi et al., 2018).
Potential Biological and Pharmaceutical Applications
- Tseng et al. (2018) discuss the anti-inflammatory effects of certain pyrazolo[4,3-c]quinoline derivatives. This could suggest potential medicinal or therapeutic applications for the 7,8-dimethoxy compound , especially in the context of inflammation and related biological processes (Tseng et al., 2018).
Photophysical Properties
- Padalkar and Sekar (2014) study the photophysical behaviors of compounds including 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid. Their research into the emission properties dependent on solvent polarity could offer insights into the photophysical properties of the 7,8-dimethoxy compound (Padalkar & Sekar, 2014).
Synthesis Methods and Applications
- Khumalo et al. (2019) describe a microwave-assisted protocol for synthesizing pyrazolo-[3,4-b]-quinolines, which could be applicable to the synthesis of the 7,8-dimethoxy compound. This method highlights the potential for efficient and eco-friendly synthesis techniques (Khumalo et al., 2019).
特性
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-7-9-16(10-8-15)24-20-14-26-21-13-23(33-3)22(32-2)12-19(21)25(20)28(27-24)17-5-4-6-18(11-17)29(30)31/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEFQQLKMRPMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
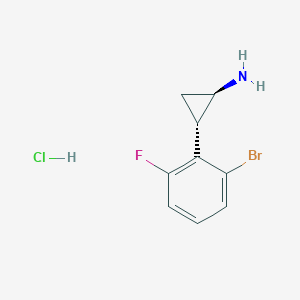
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
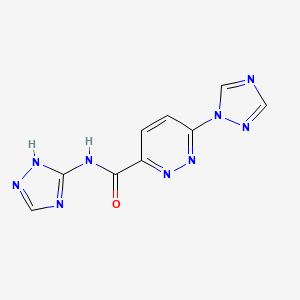
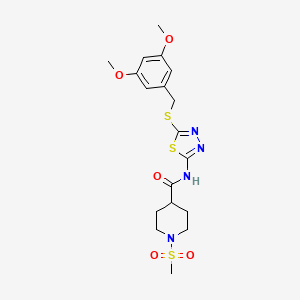
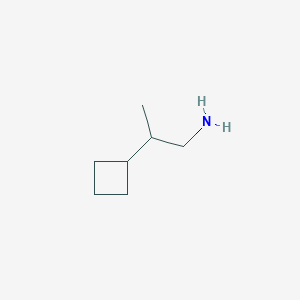
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
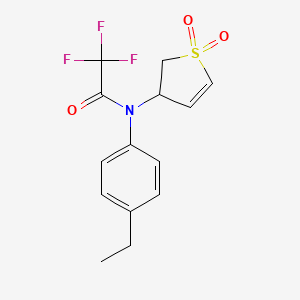
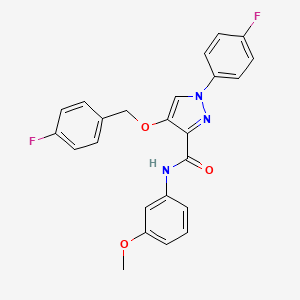
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)